6-Chloro-n-(3-methoxyphenyl)nicotinamide
Description
6-Chloro-N-(3-methoxyphenyl)nicotinamide is a nicotinamide derivative with the molecular formula C₁₃H₁₁ClN₂O₂ and a molecular weight of 262.70 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and a carboxamide group linked to a 3-methoxyphenyl moiety (Fig. 1). The compound’s SMILES representation is COC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl, and its InChIKey is ASXCWGAHQLUQBZ-UHFFFAOYSA-N .
Its synthesis typically involves coupling 6-chloronicotinic acid derivatives with substituted anilines under standard amidation conditions .
Properties
CAS No. |
224817-08-7 |
|---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11-4-2-3-10(7-11)16-13(17)9-5-6-12(14)15-8-9/h2-8H,1H3,(H,16,17) |
InChI Key |
ASXCWGAHQLUQBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Antimicrobial Activity : The 1,3,4-oxadiazole derivatives (153c , 153a ) exhibit superior antibacterial potency compared to the parent nicotinamide scaffold, likely due to enhanced electron-withdrawing effects and membrane penetration from the trifluoromethyl and oxadiazole groups .
- Antitubercular Activity: Pyrazine-based analogs (e.g., 6) show moderate inhibition of M. tuberculosis, but their activity is structure-dependent.
- Neuroactive Potential: Hybridization with cyclopentaquinoline (3e) redirects activity toward acetylcholinesterase inhibition, demonstrating how peripheral modifications can shift therapeutic targets .
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